5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
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Overview
Description
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2O. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused-ring system that includes a methoxy group at the 5-position, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications It’s known that 1,6-naphthyridines, the core structure of this compound, have been used in the treatment of several human diseases .
Mode of Action
The functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
It’s known that naphthyridines have a wide spectrum of biological applications, suggesting they interact with multiple biochemical pathways .
Result of Action
It’s known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
It’s known that the compound is stored at 4 degrees celsius , suggesting that temperature could be a factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-oxide derivatives, while substitution reactions can produce a wide range of functionalized naphthyridines .
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
Uniqueness
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the presence of the methoxy group at the 5-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-7-3-2-5-10-8(7)4-6-11-9/h4,6,10H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXMDIMPHGQTND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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